molecular formula C9H17N B13211048 N,2-dimethyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine CAS No. 52444-15-2

N,2-dimethyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine

Cat. No.: B13211048
CAS No.: 52444-15-2
M. Wt: 139.24 g/mol
InChI Key: SZTLNSMSDRAAJP-UHFFFAOYSA-N
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Description

METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE, also known by its CAS number 52444-15-2, is a versatile small molecule scaffold. It is primarily used in research and industrial applications due to its unique chemical properties and reactivity .

Properties

CAS No.

52444-15-2

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N,2-dimethyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine

InChI

InChI=1S/C9H17N/c1-8(2)6-10(5)7-9(3)4/h1,3,6-7H2,2,4-5H3

InChI Key

SZTLNSMSDRAAJP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN(C)CC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE typically involves the reaction of 2-methylprop-2-en-1-amine with methylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

In industrial settings, the production of METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The compound is often produced in large quantities for use in various applications, including pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions

METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding oxides, while reduction results in the formation of amines or alcohols .

Scientific Research Applications

METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYLBIS(2-METHYLPROP-2-EN-1-YL)AMINE is unique due to its dual methyl and prop-2-en-1-yl groups, which confer specific reactivity and versatility. This makes it particularly valuable in specialized research and industrial applications where other amines may not be as effective .

Biological Activity

N,2-dimethyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine, also known by its CAS number 52444-15-2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant data tables and research findings.

Before delving into biological activity, understanding the chemical properties of the compound is essential. The molecular formula is C8H17NC_8H_{17}N, with a molecular weight of approximately 127.23 g/mol. The compound features a tertiary amine structure, which often contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₁₇N
Molecular Weight127.227 g/mol
LogP1.904
PSA (Polar Surface Area)3.24 Ų

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including antimicrobial, cytotoxic, and enzyme inhibition properties.

Cytotoxicity Studies

A study on related compounds revealed that certain derivatives exhibited moderate cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound were tested against human bronchopulmonary non-small-cell lung carcinoma (NSCLC) and P388 cell lines, showing IC50 values indicative of significant cytotoxic effects.

Cell LineIC50 (μg/mL)
NSCLC-N611.26
P38815.26

These results suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The proposed mechanism for the cytotoxic effects observed in related compounds includes:

  • Cell Cycle Arrest : Compounds may induce cell cycle arrest at the G1 phase, potentially through enzyme inhibition.
  • Apoptosis Induction : Activation of apoptotic pathways has been noted in several studies involving similar amines.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Antimicrobial Activity : A study demonstrated that compounds with tertiary amine groups exhibited antimicrobial properties against various bacterial strains.
    • Tested Strains : E. coli, S. aureus
    • Results : Inhibition zones ranged from 10 mm to 20 mm depending on concentration.
  • Enzyme Inhibition : Research has shown that similar compounds can inhibit enzymes such as acetylcholinesterase, which is crucial in neurological functions.
    • Inhibition Percentage : Up to 75% inhibition was observed at higher concentrations.

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